molecular formula C13H11NO2S B2377536 9H-fluorene-2-sulfonamide CAS No. 13354-22-8

9H-fluorene-2-sulfonamide

Cat. No.: B2377536
CAS No.: 13354-22-8
M. Wt: 245.3
InChI Key: NUIDLTURDJZFNT-UHFFFAOYSA-N
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Description

9H-Fluorene-2-sulfonamide is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. The compound features a rigid, planar fluorene ring system substituted with a sulfonamide functional group, a key pharmacophore in many bioactive molecules. Sulfonamide-functionalized fluorene derivatives are extensively investigated as core structures for developing novel therapeutic agents. Research indicates that such fluorene-based compounds demonstrate promising biological activities, including meaningful efficacy against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . The biological potential of these structures is further highlighted by molecular docking studies, which suggest that fluorene-sulfonamide hybrids can exhibit binding interactions with critical enzymatic active sites, such as dihydrofolate reductase (DHFR), identifying them as promising scaffolds for DHFR inhibitor development . Furthermore, synthetic derivatives incorporating the fluorene and sulfonamide motifs have shown potent in vitro antibacterial and antifungal properties, positioning them as candidates for novel antimicrobial research . As a versatile synthetic intermediate, this compound can be readily functionalized; it serves as a precursor to various N-substituted sulfonamide compounds, such as N-(2-phenoxyethyl)- and N-(4-methylphenyl)- derivatives, which are valuable for structure-activity relationship (SAR) studies . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluorene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c14-17(15,16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIDLTURDJZFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13354-22-8
Record name 9H-fluorene-2-sulfonamide
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Synthetic Methodologies for 9h Fluorene 2 Sulfonamide and Its Functionalized Derivatives

Direct Synthesis of 9H-Fluorene-2-sulfonamide

The direct synthesis of sulfonamides from sulfonic acids represents a streamlined approach that avoids the isolation of sulfonyl chloride intermediates. One such method involves the use of microwave irradiation to facilitate the reaction. For instance, sulfonic acids or their sodium salts can be converted to sulfonamides in high yields. organic-chemistry.orgsmolecule.com This process is noted for its good functional group tolerance and operational simplicity. organic-chemistry.orgsmolecule.com

A typical procedure involves two microwave-assisted steps. First, the sulfonic acid is activated, and in the second step, the resulting intermediate is treated with an amine to form the sulfonamide. organic-chemistry.org This method has been shown to be efficient for a variety of sulfonic acids and amines. organic-chemistry.org

Synthesis via 9H-Fluorene-2-sulfonyl Chloride Intermediates

A common and traditional method for preparing this compound involves the use of a 9H-fluorene-2-sulfonyl chloride intermediate. This intermediate is typically synthesized and then reacted with an amine to form the desired sulfonamide.

The preparation of aryl sulfonyl chlorides can be achieved through several methods, including electrophilic aromatic substitution with chlorosulfonic acid or the oxidative chlorination of organosulfur compounds. nih.govrsc.org However, these methods can have limitations, such as the use of harsh or hazardous reagents. nih.govrsc.org

Once the 9H-fluorene-2-sulfonyl chloride is obtained, it is reacted with a primary or secondary amine to yield the corresponding sulfonamide. google.com This amination reaction is a versatile method for introducing a wide range of substituents on the sulfonamide nitrogen. nih.gov

Preparation of Symmetrical and Nonsymmetrical Fluorene (B118485) Sulfonamide Scaffolds

The fluorene scaffold allows for the synthesis of both symmetrical and nonsymmetrical disubstituted derivatives, expanding the structural diversity of this class of compounds.

Strategies for Varied Substitution Patterns

Methods have been developed for the preparation of symmetrical and non-symmetrical 2,7-disubstituted 9H-fluorene derivatives. researchgate.netstrath.ac.uk For non-symmetrical derivatives, directed ortho-metalation (DoM) strategies can be employed for selective functionalization. smolecule.com This involves the use of a directing group to guide metalation to a specific position on the fluorene ring, allowing for the introduction of a second, different substituent. smolecule.com

Reaction with Amines and Amino Acid Derivatives

The reaction of 9H-fluorene-2-sulfonyl chloride with a diverse range of amines, including anilines and amino acid derivatives, is a key step in the synthesis of functionalized fluorene sulfonamides. researchgate.net This reaction is often facilitated by a base and can be carried out under various conditions, including microwave irradiation, to achieve high yields. strath.ac.uk The ability to couple with amino acid derivatives opens up possibilities for creating peptidomimetic structures. researchgate.net

Formation of Heterocyclic Sulfonamide Conjugates

The synthesis of heterocyclic sulfonamides is of particular interest due to their prevalence in biologically active molecules. nih.gov A general method for preparing these compounds involves the reaction of a substituted benzylmercapto compound suspended in an aqueous acid solution with chlorine to form a sulfonyl chloride derivative. google.com This intermediate is then treated with ammonia (B1221849) or an amine to yield the heterocyclic sulfonamide. google.com For example, this method has been used to prepare 2-acetylamino-1,3,4-thiadiazole-5-sulfonamide. google.com Another approach involves the use of organozinc reagents which react with 2,4,6-trichlorophenyl chlorosulfate (B8482658) to afford sulfonyl chlorides that can be converted in situ to sulfonamides. nih.gov This has been applied to the synthesis of various heteroaryl sulfonamides. nih.gov

Catalytic Approaches in Fluorene Sulfonamide Synthesis

Catalytic methods offer milder and more efficient alternatives to traditional synthetic routes for sulfonamides.

Palladium-catalyzed methods have been developed for the preparation of arylsulfonyl chlorides and sulfonamides from arylboronic acids. nih.gov This process exhibits good functional group tolerance and proceeds under mild conditions. nih.gov Another approach utilizes a palladium(0) catalyst to convert aryl iodides to aryl ammonium (B1175870) sulfinates, which are then transformed into sulfonamides. researchgate.net

Indium has been shown to be an effective catalyst for the sulfonylation of amines, providing excellent yields for a wide range of substrates, including sterically hindered anilines. organic-chemistry.org

More recently, photocatalytic methods have emerged for the synthesis of sulfonyl chlorides from various sulfur-containing precursors, which can then be converted to sulfonamides. mpg.de This approach offers a high degree of selectivity, with the reaction pathway being controlled by the wavelength of light used. mpg.de

Below is a table summarizing various catalytic approaches for sulfonamide synthesis:

Catalyst/MethodReactantsProductKey Features
Palladium-catalyzedArylboronic acids, Sulfuryl chloride, AmineAryl sulfonamideMild conditions, good functional group tolerance. nih.gov
Palladium-catalyzedAryl iodides, DABSO, Amine, Sodium hypochloriteAryl sulfonamideOne-pot process from aryl iodides. researchgate.net
Indium-catalyzedSulfonyl chloride, AmineSulfonamideEfficient for sterically hindered anilines. organic-chemistry.org
Photocatalysis (K-PHI)Thiols/Thioacetates, AmineSulfonyl amideChromoselective, can be performed in sunlight. mpg.de
Boron Trifluoride9H-fluoren-9-ols, Amino amidesFunctionalized fluorene derivativesCatalyzes reaction of fluorenols with amino amides. smolecule.com
Microwave-AssistedSulfonic acids, AminesSulfonamidesRapid, high yields, avoids isolation of sulfonyl chlorides. smolecule.com

Boron Trifluoride Catalyzed Reactions

Boron trifluoride diethyl etherate (BF₃·OEt₂) serves as a versatile and powerful Lewis acid catalyst in several key transformations for synthesizing sulfonamides and their derivatives. rsc.org Its utility is prominent in reactions involving the formation of carbon-nitrogen and carbon-oxygen bonds.

One significant application is in the sulfonamidoglycosylation of D-glycals and methyl ribofuranosides, where BF₃·OEt₂ effectively catalyzes the addition of sulfonamides to carbohydrate precursors. conicet.gov.arresearchgate.net This method, however, is noted to have the drawback that boron trifluoride etherate is a highly toxic reagent. conicet.gov.arresearchgate.net Another documented use involves the N-benzylation of sulfonamides with benzyl (B1604629) alcohols, facilitated by the BF₃·OEt₂ complex under mild conditions. thieme-connect.com

More complex cascades have also been developed. For instance, BF₃·OEt₂ mediates a reaction of propargyl alcohols that involves the intramolecular trapping of an allene (B1206475) carbocation by a sulfonamide, leading to spiro[indene-benzosultam]s. rsc.org Additionally, a dual catalyst system pairing copper(I) with BF₃ has been shown to be effective for the three-component carbo-sulfonamidation of alkenes, producing 4,5-unsaturated sulfonamides. rsc.org

Table 1: Boron Trifluoride Catalyzed Reactions in Sulfonamide Synthesis
Reaction TypeSubstratesCatalyst SystemProduct TypeReference
SulfonamidoglycosylationD-glycals, SulfonamidesBF₃·OEt₂N-glycosyl sulfonamides conicet.gov.ar
N-BenzylationSulfonamides, Benzyl alcoholsBF₃·OEt₂N-benzyl sulfonamides thieme-connect.com
Cascade CyclizationPropargyl alcohols, SulfonamidesBF₃·OEt₂Spiro[indene-benzosultam]s rsc.org
Alkene Carbo-sulfonamidationAryl-substituted alkenes, Allylic alcohols, SulfonamidesCopper(I)-BF₃4,5-unsaturated sulfonamides rsc.org

Asymmetric Synthetic Methodologies

The generation of chiral fluorene-based sulfonamides is of significant interest, particularly for their application as ligands in asymmetric catalysis. A primary strategy involves the use of the fluorene scaffold to create C₂-symmetric bis(sulfonamide) ligands. strath.ac.uk

A well-documented approach is the reaction of 9-oxo-9H-fluorene-2,7-disulfonyl dichloride with a chiral diamine, such as (1R,2R)-cyclohexane-1,2-diamine. scielo.br The resulting C₂-symmetric ligand can then be complexed with a metal, such as rhodium(III), to form a catalyst for asymmetric transfer hydrogenation (ATH) of ketones. scielo.br This method has proven highly effective, yielding chiral secondary alcohols with excellent enantiomeric excess (ee) and high yields, using aqueous sodium formate (B1220265) as a green hydride source. scielo.br

Other asymmetric methods include chiral auxiliary-mediated synthesis, where 9H-fluorene-9-sulfonyl chloride is coupled with an enantiomerically pure amine. The resulting diastereomeric sulfonamides can then be separated.

Table 2: Asymmetric Synthesis of Chiral Alcohols using Fluorene-Sulfonamide Ligands
LigandCatalyst PrecursorSubstrateProductEnantiomeric Excess (ee)YieldReference
C₂-symmetric fluorene-bis(sulfonamide) with (1R,2R)-cyclohexane-1,2-diamine[Rh(III)Cl₂(Cp)]₂Acetophenone (B1666503)(R)-1-Phenylethanol94%86-97% scielo.br
C₂-symmetric fluorene-bis(sulfonamide) with (1R,2R)-cyclohexane-1,2-diamine[Rh(III)Cl₂(Cp)]₂Various aromatic ketonesCorresponding chiral secondary alcohols87-100%85-99% scielo.br

Mechanistic Studies of Synthetic Pathways

Understanding the mechanisms of these synthetic routes is crucial for optimizing reaction conditions and predicting outcomes. Studies have focused on identifying key reactive species and elucidating the factors that control stereochemistry.

Investigation of Reaction Intermediates (e.g., Allenyl Carbocations)

Many synthetic transformations involving sulfonamides proceed through highly reactive intermediates. A notable example is the allenyl carbocation. researchgate.net Propargylic alcohols are well-known precursors to these intermediates, particularly under acidic or Lewis acidic conditions. researchgate.netethernet.edu.et

In BF₃·OEt₂-catalyzed reactions, it is proposed that the propargylic alcohol is protonated, leading to the loss of water and the formation of a propargylic/allenic carbocation resonance structure. rsc.org This electrophilic intermediate is then susceptible to nucleophilic attack. In a BF₃·OEt₂-mediated cascade, this intermediate is trapped intramolecularly by a sulfonamide group to form a new ring system. rsc.org A similar carbocation-induced electrophilic cyclization has been observed with ynamides, where a carbocation generated from an alcohol adds to the ynamide, initiating a cyclization cascade to form 2-amidobenzofurans. acs.org In some cases, the allenyl carbocation intermediate can be trapped by other nucleophiles, such as trifluoroacetate (B77799), in an interrupted Nazarov cyclization. organic-chemistry.org

Table 3: Proposed Formation of Allenyl Carbocation Intermediate
PrecursorConditions/CatalystProposed IntermediateSubsequent StepReference
Propargylic AlcoholAcidic / Lewis Acid (e.g., BF₃·OEt₂)Allenic/Propargylic CarbocationNucleophilic attack by sulfonamide or other nucleophile rsc.orgresearchgate.net
o-Anisole-substituted Ynamide + AlcoholZnBr₂Diarylmethan-type CarbocationElectrophilic addition to ynamide followed by cyclization acs.org
Allenyl Vinyl KetoneTrifluoroacetic AcidCyclopentenyl CarbocationTrapping by trifluoroacetate nucleophile organic-chemistry.org

Elucidation of Stereochemical Outcomes

The stereochemistry of the final product in sulfonamide synthesis is dictated by the reaction mechanism. In processes like the sulfonamidoglycosylation of D-glycals, the stereochemical outcome is often kinetically controlled, leading to the preferential formation of one anomer (e.g., the α-anomer) with high selectivity. conicet.gov.ar

In asymmetric synthesis, the source of stereocontrol is the chiral catalyst or auxiliary. For the asymmetric transfer hydrogenation reactions catalyzed by Rh(III)-fluorene-sulfonamide complexes, the C₂-symmetry of the chiral ligand creates a chiral environment around the metal center. scielo.br This environment forces the substrate (ketone) and the hydride to approach in a specific orientation, leading to the formation of one enantiomer of the alcohol product in significant excess over the other. scielo.br The principles of stereochemical control can also involve stereoretentive or stereoinvertive pathways, where the configuration at a chiral center is either retained or inverted during the reaction. eurjchem.comorganic-chemistry.org For example, a stereoretentive approach has been developed for sp³-enriched secondary sulfonamides starting from stereochemically pure sulfinates. organic-chemistry.org

Scalability and Process Optimization Considerations (e.g., Continuous Manufacturing)

Transitioning a synthetic protocol from a laboratory setting to large-scale industrial production requires significant optimization for efficiency, safety, and cost-effectiveness. A key metric for evaluating the sustainability of a process is the Process Mass Intensity (PMI), which is the total mass of inputs divided by the mass of the final product. acs.org

Traditionally, active pharmaceutical ingredients (APIs) have been produced via batch manufacturing, where production is divided into discrete steps with manual interventions and downtime between them. pharmafeatures.comyokogawa.com This method can lead to long production times and variability between batches. pharmafeatures.com

In recent years, there has been a significant shift towards continuous manufacturing (CM), also known as flow chemistry. pharmafeatures.comyokogawa.com In CM, raw materials are continuously fed into an integrated system, and the product is continuously removed. amt.uk This approach offers numerous advantages:

Efficiency: Reduced manufacturing time, labor, and human error. yokogawa.com

Flexibility: Production volume can be adjusted by changing the operating time, allowing for flexible response to demand. yokogawa.com

Quality: Real-time monitoring enables highly reliable quality assurance and greater consistency. pharmafeatures.comyokogawa.com

Safety and Sustainability: CM processes often use resources more efficiently, reduce waste, consume less energy, and allow for better containment of hazardous materials. pharmafeatures.com

The principles of flow chemistry have been successfully applied to the synthesis of sulfonamides. An eco-friendly and easily scalable flow synthesis of a sulfonamide library has been demonstrated using a meso-reactor, highlighting waste minimization and the use of green media. acs.org While the adoption of CM in the pharmaceutical industry has been slowed by regulatory constraints and the need to develop new catalysts and process control strategies suitable for continuous operation, it represents a significant advancement in API production. yokogawa.com

Advanced Structural Characterization and Spectroscopic Analysis of 9h Fluorene 2 Sulfonamide Derivatives

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive technique that provides precise details about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms. unimi.itcarleton.eduveranova.com This method has been instrumental in elucidating the complex structures of fluorene (B118485) derivatives. mdpi.comresearchgate.netiaea.org

The conformation of fluorene derivatives is a key determinant of their properties. X-ray diffraction studies reveal the precise three-dimensional shape of the molecules in the solid state. For instance, in the crystal structure of 9,9-disubstituted fluorene derivatives, the fluorene unit can display a slight twist, indicated by the inclination angle between the two benzene (B151609) rings. mdpi.com In one study of 9,9-bis(hydroxymethyl)-9H-fluorene, this angle was found to be 5.1(1)°. mdpi.com Torsion angles, which describe the rotation around specific bonds, are also critical. For example, the orientation of substituents at the C9 position relative to the fluorene plane is defined by specific torsion angles. mdpi.comnih.gov The planarity of the fluorene skeleton itself can also be assessed; in 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde, the scaffold was found to be nearly planar. nih.gov

Table 1: Example Crystallographic Data for a Fluorene Derivative

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.234(1)
b (Å) 9.123(2)
c (Å) 15.456(3)
α (°) 90
β (°) 90
γ (°) 90

Note: Data is illustrative and based on findings for related fluorene structures. mdpi.com

The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions, such as hydrogen bonds and π-π stacking. nih.gov These interactions create predictable patterns known as supramolecular synthons. In sulfonamides, strong intermolecular hydrogen bonds are a primary driving force for crystal packing. nih.gov For fluorene derivatives containing hydroxyl or amine groups, O-H···O and N-H···N hydrogen bonds are common, leading to the formation of specific motifs, such as the R₂²(8) and R₄⁴(8) graph sets. mdpi.comnih.gov

Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. mdpi.comnih.gov For example, in the crystal structure of 9,9-bis(hydroxymethyl)-9H-fluorene, bright-red spots on the d_norm Hirshfeld surface clearly indicate the presence of O-H···O hydrogen bonds. mdpi.com The analysis can also reveal the percentage contribution of different types of contacts; H···H contacts often represent the largest proportion of intermolecular interactions. mdpi.comnih.gov Other significant interactions observed in fluorene sulfonamide-type structures include C-H···π, C-H···O, and C-H···N bonds, which all contribute to the stabilization of the three-dimensional crystal lattice. mdpi.comscielo.br

The precise arrangement of molecules in a crystal, as determined by SCXRD, has profound implications for a compound's bulk properties and biological function. The double substitution at the 9-position of the fluorene core is often employed to enhance the long-term stability of fluorene-based materials by preventing oxidation. mdpi.com The way molecules pack together influences material properties like fluorescence and charge transport, which are critical for applications in organic light-emitting diodes (OLEDs) and solar cells. mdpi.comnih.gov

In the context of biological activity, the conformation of a molecule is critical for its ability to bind to a biological target, such as an enzyme or receptor. Sulfonamides are known to act as inhibitors for various enzymes. mdpi.com The specific solid-state conformation revealed by X-ray crystallography provides a snapshot of a low-energy state that can be used for computational docking studies to predict binding affinity and mode of action. The intermolecular interactions observed in the crystal can also offer insights into the types of interactions the molecule might form within a protein's active site. nih.gov

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure of molecules in solution. nih.gov Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In ¹H NMR spectra of fluorene sulfonamide derivatives, aromatic protons typically appear in the region between 6.51 and 7.91 ppm. rsc.orgmdpi.com The proton of the sulfonamide –SO₂NH– group characteristically appears as a singlet peak at a higher chemical shift, for instance, between 8.78 and 10.15 ppm. rsc.org Protons on the CH₂ group at the 9-position of the fluorene ring typically show a signal around 3.98 ppm. mdpi.com

In ¹³C NMR spectroscopy, the aromatic carbons of the fluorene scaffold show signals in a broad region, for example, between 111.83 and 160.11 ppm. rsc.org The carbon atom at the 9-position (CH₂) is typically observed at a much lower chemical shift, such as 33.15 ppm. mdpi.com These assignments, often supported by two-dimensional NMR techniques, provide unambiguous confirmation of the molecular structure. nih.gov

Table 2: Illustrative NMR Chemical Shifts (δ) for a 9H-Fluorene-Sulfonamide Derivative

Nucleus Chemical Shift (ppm) Multiplicity
¹H (Aromatic) 7.30 - 7.90 Multiplet
¹H (-SO₂NH₂) ~8.0 Broad Singlet
¹H (-CH₂-) ~4.0 Singlet
¹³C (Aromatic) 120.0 - 145.0 -
¹³C (-CH₂-) ~37.0 -

Note: Values are typical and can vary based on substituents and the solvent used. rsc.orgmdpi.com

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis (e.g., FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govcore.ac.uk

For a 9H-fluorene-2-sulfonamide derivative, the FT-IR spectrum will exhibit characteristic absorption bands. The sulfonamide group is particularly distinctive, showing strong asymmetric and symmetric stretching vibrations (ν) for the S=O bonds. rsc.org

ν_as(SO₂): Typically appears in the range of 1320-1313 cm⁻¹. rsc.org

ν_s(SO₂): Found in the range of 1155-1143 cm⁻¹. rsc.org

The N-H bonds of the sulfonamide also produce characteristic peaks:

ν(NH₂): For a primary sulfonamide, two bands may be observed for asymmetric and symmetric stretching, for example around 3459 and 3367 cm⁻¹. rsc.org

ν(S–N): The sulfur-nitrogen single bond stretch appears at a lower frequency, around 914-895 cm⁻¹. rsc.org

The fluorene moiety is identified by:

ν(C=C)Ar: Aromatic ring stretching vibrations, typically seen in the 1600-1450 cm⁻¹ region. rsc.org

ν(=C–H): Aromatic C-H stretching, usually found just above 3000 cm⁻¹. libretexts.org

Table 3: Key FT-IR Vibrational Frequencies for this compound

Vibration Type Wavenumber (cm⁻¹) Description
ν(NH₂) ~3450, ~3350 Asymmetric & Symmetric Stretch
ν(C=C)Ar ~1590, ~1490 Aromatic Ring Stretch
ν_as(SO₂) ~1320 Asymmetric SO₂ Stretch
ν_s(SO₂) ~1150 Symmetric SO₂ Stretch
ν(S–N) ~910 Sulfur-Nitrogen Stretch

Note: These are characteristic frequency ranges for the specified functional groups. rsc.org

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental formula. researchgate.net For this compound (C₁₃H₁₁NO₂S), the expected monoisotopic mass is 245.05106 Da. uni.lu HRMS can measure this mass with high accuracy, typically to within a few parts per million (ppm).

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. nih.gov When the protonated molecule [M+H]⁺ is subjected to collision-induced dissociation, it breaks apart into characteristic fragment ions. For aromatic sulfonamides, a common and diagnostic fragmentation pathway is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. nih.gov This process often involves an intramolecular rearrangement where the amine group migrates to the aromatic ring. nih.govnih.gov Other observed fragments can arise from the cleavage of the fluorene ring system itself, providing further structural confirmation. frontiersin.org

Table 4: Predicted Adducts and Fragments for this compound in HRMS

Ion Species Calculated m/z Description
[M+H]⁺ 246.05834 Protonated Molecule
[M+Na]⁺ 268.04028 Sodium Adduct
[M-H]⁻ 244.04378 Deprotonated Molecule
[M+H-SO₂]⁺ 182.07057 Fragment from loss of SO₂

Note: m/z values are based on predicted data and known fragmentation patterns of sulfonamides. uni.lunih.gov

Applications in Materials Science, Optoelectronics, and Sensing

Development of Fluorescent Probes and Imaging Agents

The inherent fluorescence of the fluorene (B118485) moiety, characterized by high quantum yields and photostability, makes 9H-fluorene-2-sulfonamide an excellent scaffold for the design of fluorescent probes. The sulfonamide group offers a convenient point for chemical modification, allowing for the attachment of various functional groups to tune the probe's properties and target specific analytes or cellular components.

Derivatives of this compound are promising candidates for advanced biological imaging techniques, including two-photon fluorescence microscopy (2PFM). The fluorene core possesses a significant two-photon absorption (2PA) cross-section, which is a critical parameter for 2PFM. This technique utilizes near-infrared light for excitation, which allows for deeper tissue penetration and reduced photodamage compared to traditional one-photon fluorescence microscopy.

The sulfonamide group can be functionalized to create donor-acceptor or push-pull molecular structures. In these designs, the fluorene ring often acts as the π-bridge, connecting an electron-donating group (like an amine) to an electron-accepting group. This arrangement can enhance the 2PA cross-section and modulate the fluorescence emission wavelength, making these probes highly suitable for multicolor and high-contrast cellular imaging.

While specific studies on this compound for biological imaging are limited, the properties of related fluorene derivatives provide a strong indication of its potential. For instance, various fluorene-based probes have been successfully employed for imaging subcellular organelles and monitoring dynamic processes within living cells.

Table 1: Photophysical Properties of Representative Fluorene-Based Fluorescent Probes

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ)Application
Fluorene Derivative A3804500.85General cellular staining
Fluorene Derivative B4055200.78Targeted organelle imaging
Fluorene Derivative C780 (2PA)480N/ATwo-photon microscopy

Note: The data in this table is illustrative of the performance of fluorene-based probes and is intended to provide a reference for the expected properties of this compound derivatives.

The sulfonamide group in this compound plays a crucial role in its application as a chemical sensor, particularly for the detection of anions. The hydrogen atom on the sulfonamide nitrogen is acidic and can engage in hydrogen bonding with anions. Upon binding of an anion, such as fluoride (B91410) (F⁻), a change in the electronic properties of the molecule occurs, leading to a detectable change in its fluorescence.

The sensing mechanism often involves a process known as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). In the absence of the target anion, the fluorescence of the fluorene core may be quenched. When the anion binds to the sulfonamide group, the quenching pathway is disrupted, resulting in a "turn-on" fluorescent response. The selectivity of these sensors can be tuned by modifying the structure of the receptor site.

Derivatives of sulfonamides have demonstrated high selectivity and sensitivity for fluoride ions. This is particularly important due to the health implications of fluoride levels in drinking water. The interaction between the sulfonamide proton and the fluoride ion is strong, leading to a significant and easily measurable change in the fluorescence signal.

Table 2: Performance of Sulfonamide-Based Fluorescent Anion Sensors

Sensor TypeTarget AnionDetection LimitSensing Mechanism
Benzene-sulfonamide DerivativeF⁻MicromolarPET
Naphthalene-sulfonamide DerivativeF⁻NanomolarICT
Anthracene-sulfonamide DerivativeCN⁻MicromolarHydrogen Bonding

Note: This table showcases the capabilities of sulfonamide-based sensors, highlighting the potential of this compound as a platform for developing new and efficient anion probes.

Optoelectronic Device Applications

The excellent photophysical and charge-transport properties of the fluorene core make this compound a promising material for a variety of optoelectronic devices. The ability to modify the sulfonamide group allows for fine-tuning of the electronic energy levels (HOMO and LUMO) to meet the specific requirements of different device architectures.

Fluorene derivatives are well-known for their application in OLEDs, particularly as blue-emitting materials. The high photoluminescence quantum yield of the fluorene core leads to efficient light emission. The rigid structure of fluorene also contributes to a high glass transition temperature, which is important for the long-term stability of OLED devices.

In the context of this compound, the molecule could potentially serve as a blue emitter or as a host material for other emissive dopants. The electron-withdrawing nature of the sulfonamide group can influence the emission color and the charge-carrying properties of the material. By attaching different aromatic groups to the sulfonamide nitrogen, the electronic properties can be further modified to optimize device performance.

In the field of organic photovoltaics (OPVs), or solar cells, fluorene-based materials have been utilized as both electron-donating and electron-accepting components in the active layer. The broad absorption and good charge-transport characteristics of fluorene derivatives are beneficial for efficient light harvesting and charge extraction.

The role of a this compound derivative in an organic solar cell would depend on the nature of the substituents attached to the fluorene core and the sulfonamide group. By incorporating strong electron-donating groups, it could function as a donor material. Conversely, with the attachment of strong electron-withdrawing moieties, it could serve as an acceptor. The versatility of the sulfonamide group provides a pathway to design materials with tailored properties for high-efficiency solar cells.

The ability of fluorene-based compounds to efficiently transport charge carriers makes them suitable for applications in photoconductors and organic field-effect transistors (OFETs). The ordered packing of fluorene derivatives in the solid state can facilitate efficient charge transport, leading to high charge carrier mobilities.

This compound, with its rigid fluorene backbone, is expected to exhibit good charge transport properties. The sulfonamide group could influence the molecular packing and the electronic coupling between adjacent molecules, which are critical factors for achieving high mobility in OFETs. By designing appropriate derivatives, it may be possible to create materials with balanced hole and electron transport (ambipolar behavior), which is desirable for certain electronic applications.

Table 3: Overview of Fluorene Derivatives in Optoelectronic Devices

DeviceRole of Fluorene DerivativeKey Performance Metric
OLEDBlue EmitterHigh External Quantum Efficiency
Solar CellDonor MaterialHigh Power Conversion Efficiency
OFETActive Channel MaterialHigh Charge Carrier Mobility

Note: This table summarizes the common roles and performance indicators for fluorene-based materials in various optoelectronic applications, providing a framework for the potential use of this compound.

Nonlinear Optical (NLO) Properties of Fluorene Sulfonamide Materials

The unique electronic structure of the fluorene scaffold, characterized by its extended π-conjugation, makes it an excellent candidate for applications in nonlinear optics (NLO). When functionalized with electron-donating or electron-accepting groups, such as the sulfonamide moiety, these molecules can exhibit significant second-order and third-order NLO responses. The inherent charge transfer characteristics within these "push-pull" systems are crucial for enhancing their hyperpolarizability.

Research into fluorene derivatives has demonstrated their potential for significant two-photon absorption (2PA), a key property for various advanced applications. The 2PA cross-section (σ₂) is a measure of a material's ability to simultaneously absorb two photons. Studies on fluorene derivatives with various functionalities have shown that the strategic placement of electron-withdrawing and donating groups can significantly enhance these NLO properties. For instance, symmetrical fluorene derivatives featuring electron-withdrawing groups have exhibited large 2PA cross-sections.

While specific NLO data for this compound is not extensively documented in publicly available literature, studies on analogous fluorene derivatives provide valuable insights. For example, fluorene derivatives containing sulfur, such as 2,7-bis(4-(phenylsulfonyl)styryl)-9,9-didecyl-9H-fluorene, have been investigated for their linear and 2PA properties, with 2PA cross-sections reaching up to 2000 GM. okstate.edu Another study on fluorene derivatives with nitro and phosphonate (B1237965) functionalities also reported high 2PA cross-sections, with the nitro derivative reaching 1300 x 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. uni.lu These findings suggest that the sulfonamide group in this compound, being an electron-withdrawing group, likely contributes to notable NLO properties.

Nonlinear Optical Properties of Selected Fluorene Derivatives
CompoundMeasurement TechniqueSecond-Order Hyperpolarizability (β)Third-Order NLO Susceptibility (χ⁽³⁾)Two-Photon Absorption Cross-Section (σ₂)
2,7-bis(4-(phenylsulfonyl)styryl)-9,9-didecyl-9H-fluoreneZ-scan, Two-photon fluorescenceData not availableData not availableUp to 2000 GM
Fluorene derivative with nitro groupNonlinear absorption measurementData not availableData not available1300 x 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹
Fluorene derivative with phosphonate groupNonlinear absorption measurementData not availableData not available650 x 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹

Integration into Specialty Chemicals, Polymers, and Dyes

The fluorene moiety is a valuable building block in the synthesis of a variety of specialty chemicals, polymers, and dyes due to its rigid, planar structure and fluorescent properties. The sulfonamide group in this compound introduces a site for further chemical modification and can influence the final properties of the resulting materials.

Polymers: Fluorene-based polymers are renowned for their high thermal stability, excellent photoluminescence, and charge-transporting capabilities, making them suitable for use in organic light-emitting diodes (OLEDs), solar cells, and sensors. nih.gov The incorporation of sulfonamide groups into polymer backbones can enhance properties such as proton conductivity, which is particularly relevant for applications in proton exchange membranes for fuel cells. For instance, sulfonated poly(arylene ether sulfone)s containing fluorene units have demonstrated promising proton conductivities. strath.ac.uk While direct polymerization of this compound is not widely reported, its derivatives can be synthesized and incorporated as monomers in polymerization reactions.

Dyes: Fluorene derivatives are extensively used in the development of fluorescent dyes for various applications, including bioimaging and pressure/thermal-sensitive recording materials. ucf.edu The rigid structure of the fluorene core contributes to high fluorescence quantum yields and photostability. The sulfonamide group can act as a functional handle to attach the fluorene chromophore to other molecules or to tune the solubility and electronic properties of the dye. For example, the synthesis of fluorene-based azo dyes containing a thiazole (B1198619) scaffold has been reported, where a sulfonamide intermediate was utilized. researchgate.net These dyes exhibit interesting solvatochromic properties, meaning their color can change with the polarity of the solvent.

Applications of Fluorene Sulfonamide Derivatives in Materials
Material TypeSpecific Derivative/SystemKey PropertiesPotential Application
Proton Exchange MembraneFluorene-based poly(arylene ether sulfone)s with pendant sulfonic acidsHigh proton conductivity, good thermal and mechanical stabilityFuel cells
Merocyanine DyesBis-sulfonylated fluorenesCharge transfer complexes, room temperature phosphorescenceMolecular electronics, optical materials
Azo DyesFluorene-based azo dyes with a thiazole scaffold from sulfonamide intermediatesSolvatochromism, high Stokes' shift, excellent photostabilityFluorophores, sensors

Catalytic Applications of Fluorene Sulfonamide Based Ligands

Asymmetric Catalysis in Organic Synthesis

The quest for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of asymmetric catalysis. Ligands derived from 9H-fluorene-2-sulfonamide are promising candidates in this field due to their well-defined three-dimensional structure, which can create a chiral environment around a metal center.

The synthesis of chiral ligands based on the fluorene (B118485) sulfonamide scaffold typically involves the reaction of a fluorene sulfonyl chloride with a chiral amine or diamine. While direct examples starting from this compound are not extensively documented in publicly available research, the synthesis of analogous C₂-symmetric bis(sulfonamide) ligands from 9H-fluorene-2,7-disulfonyl chloride provides a clear blueprint for the design and synthesis of chiral ligands from the mono-sulfonamide.

The general synthetic approach involves the chlorosulfonation of the fluorene core, followed by the reaction with a chiral diamine. For instance, 9H-fluorene can be treated with chlorosulfonic acid to yield 9H-fluorene-2,7-disulfonyl chloride. This intermediate can then be reacted with a chiral diamine, such as (1R,2R)-cyclohexane-1,2-diamine, to afford a C₂-symmetric bis(sulfonamide) ligand. This modular synthesis allows for the introduction of various chiral elements, enabling the fine-tuning of the ligand's steric and electronic properties for specific catalytic applications.

A plausible synthetic route for a chiral ligand derived from this compound would involve the conversion of the sulfonamide to the corresponding sulfonyl chloride, followed by reaction with a suitable chiral amine. This would result in a chiral N-substituted fluorene-2-sulfonamide ligand.

Table 1: Key Intermediates in the Synthesis of Fluorene Sulfonamide-Based Ligands

Compound NameMolecular FormulaRole in Synthesis
9H-FluoreneC₁₃H₁₀Starting material for the fluorene core.
Chlorosulfonic AcidHSO₃ClReagent for the introduction of sulfonyl chloride groups onto the fluorene ring.
9H-Fluorene-2,7-disulfonyl chlorideC₁₃H₈Cl₂O₄S₂Key intermediate for the synthesis of C₂-symmetric bis(sulfonamide) ligands.
(1R,2R)-Cyclohexane-1,2-diamineC₆H₁₄N₂Chiral building block to introduce stereocenters into the ligand structure.

Asymmetric transfer hydrogenation (ATH) of ketones to produce chiral secondary alcohols is a fundamentally important transformation in organic synthesis. Chiral ligands based on the fluorene sulfonamide scaffold have demonstrated significant potential in this reaction, particularly when complexed with rhodium.

C₂-symmetric bis(sulfonamide) ligands derived from 9H-fluorene-2,7-disulfonyl chloride and (1R,2R)-cyclohexane-1,2-diamine have been successfully employed as catalysts in the asymmetric transfer hydrogenation of aromatic ketones. When these ligands are complexed with a rhodium(III) precursor, such as [Rh(Cp*)Cl₂]₂, the resulting catalysts exhibit high activity and enantioselectivity.

In a typical reaction, an aromatic ketone is reduced using an aqueous solution of sodium formate (B1220265) as the hydrogen source. The rhodium complex bearing the chiral fluorene-based bis(sulfonamide) ligand catalyzes the transfer of hydrogen to the ketone, yielding the corresponding chiral secondary alcohol with high enantiomeric excess (ee). For example, the reduction of acetophenone (B1666503) using such a catalyst system can achieve high yields and enantioselectivities.

Table 2: Performance of a Rh(III)-Fluorene Bis(sulfonamide) Catalyst in the Asymmetric Transfer Hydrogenation of Aromatic Ketones

Substrate (Ketone)Product (Alcohol)Enantiomeric Excess (ee)Yield (%)
Acetophenone1-Phenylethanolup to 94%86-97%
Other Aromatic KetonesCorresponding Chiral Secondary Alcohols87-100%85-99%

Transition Metal Complexation for Catalytic Reactions

The sulfonamide nitrogen and potentially other donor atoms within a fluorene sulfonamide-based ligand can coordinate to various transition metals, forming stable complexes with catalytic activity. The choice of the metal and the ligand architecture dictates the type of catalytic reaction that can be performed.

The aforementioned rhodium(III) complexes for asymmetric transfer hydrogenation are a prime example of transition metal complexation with fluorene sulfonamide-based ligands. In these complexes, the bis(sulfonamide) ligand coordinates to the rhodium center, creating a chiral environment that directs the stereochemical outcome of the hydrogenation reaction.

While rhodium has been a focus for transfer hydrogenation, other transition metals such as ruthenium, iridium, palladium, and copper could also form catalytically active complexes with ligands derived from this compound. The specific coordination mode of the ligand and the electronic properties of the metal center would determine the complex's suitability for various catalytic transformations, including C-C bond-forming reactions, oxidations, and other asymmetric processes. The development of such complexes remains an active area of research.

Environmental and Agrochemical Research Perspectives

Role in Crop Protection (e.g., Fungicides, Insecticides, Herbicides)

While specific research detailing the agrochemical applications of 9H-fluorene-2-sulfonamide is limited, the known biological activities of the broader classes of fluorene (B118485) and sulfonamide compounds offer a foundation for considering its potential in crop protection.

Fungicidal Perspectives: The sulfonamide functional group is a key component in several commercially successful fungicides. For example, amisulbrom (B1667119) is utilized for the control of late blight and downy mildew in potatoes, functioning as an inhibitor of the mitochondrial cytochrome-bc1 complex. nih.gov Other notable sulfonamide fungicides include flusulfamide, tolnifanide, and cyazofamid. nih.gov Concurrently, various derivatives of fluorene have demonstrated notable antimicrobial and antifungal properties against a range of plant pathogens. nih.govmdpi.com The combination of the fluorene scaffold with a sulfonamide moiety in this compound suggests that it could be a promising candidate for the development of novel fungicidal agents.

Insecticidal Perspectives: The reviewed scientific literature does not provide substantial evidence to suggest that this compound would be a potent insecticide. Although some fluorene derivatives are recognized as bioactive molecules, their insecticidal efficacy has not been a significant area of research. mdpi.comnih.gov Similarly, the primary applications of sulfonamides in agriculture are as herbicides and fungicides, rather than insecticides. nih.gov

Herbicidal Perspectives: Certain derivatives of fluorene have been the subject of herbicidal research. Compounds derived from fluorene-9-carboxylic acid, known as 'morphactins,' function as synthetic regulators of plant growth. plymouth.ac.uk Investigations have also been carried out on 9,9-bishydroxymethylfluorene and its derivatives for their herbicidal potential. plymouth.ac.uk In one study, methyl 2-chloro-9-hydroxymethylfluorene-9-carboxylate was identified as a highly active compound, suggesting the importance of a 9-carboxylic acid group for efficacy. plymouth.ac.uk Furthermore, sulfonamides are a well-established class of herbicides. nih.gov Fluorinated sulfonamides have been shown to be particularly effective in controlling weeds in major crops such as cotton, rice, corn, and soybean, with applicability for both soil and foliar treatment. nih.gov The presence of both a fluorene structure and a sulfonamide group in this compound indicates a potential for herbicidal activity that merits further scientific exploration.

Environmental Fate and Degradation Studies of Sulfonamide Compounds

Specific studies on the environmental fate of this compound are not currently available. However, research into the degradation of sulfonamides and fluorene as separate classes of compounds can provide valuable insights into the likely environmental behavior of this molecule.

Biodegradation of Sulfonamides: Sulfonamide compounds are known to undergo biodegradation in both natural and engineered environments. nih.gov The rate and extent of their removal are influenced by several factors, including the specific chemical structure of the sulfonamide, its initial concentration, and the physical and chemical properties of the surrounding soil or water. nih.gov The efficiency of sulfonamide biodegradation in engineered systems can be improved by optimizing operational parameters. nih.gov For example, advanced water treatment technologies have demonstrated superior removal efficiencies when compared to conventional activated sludge processes. nih.gov A number of bacterial genera have been identified with the capability to degrade sulfonamides. nih.gov

Degradation of Fluorene: As a polycyclic aromatic hydrocarbon (PAH), fluorene is susceptible to microbial degradation. nih.govnih.gov A variety of fungal strains, including species of Cunninghamella, Aspergillus, Bjerkandera, and Rhizoctonia, have been shown to effectively break down fluorene. nih.govresearchgate.net The primary metabolites formed during the fungal degradation of fluorene are typically 9-fluorenol and 9-fluorenone. nih.govresearchgate.net In addition, bacterial species such as Pseudomonas stutzeri, Bacillus simplex, and Bacillus pumilus have demonstrated the ability to efficiently degrade fluorene in contaminated soils. nih.gov Under the action of these bacteria, the half-life of fluorene in soil can be as brief as 3.5 to 4.6 days. nih.gov The presence of surfactants has been found to enhance the biodegradation of fluorene-based compounds, with some studies reporting degradation rates exceeding 96% within seven days. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 9H-fluorene-2-sulfonamide, and how can reaction conditions be optimized for purity?

  • Methodological Answer : The synthesis typically involves sulfonylation of 9H-fluorene-2-amine using sulfonyl chlorides under controlled conditions. Key steps include:
    • Reagent Selection : Use freshly distilled sulfonyl chloride (e.g., tosyl chloride) to minimize side reactions .
    • Temperature Control : Maintain temperatures between 0–5°C during sulfonylation to prevent decomposition of intermediates .
    • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is effective for isolating the product. Purity >98% can be confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :
    • NMR : The proton NMR should show characteristic signals:
  • Aromatic protons in the fluorene moiety (δ 7.2–8.1 ppm, multiplet).
  • Sulfonamide protons (δ 5.5–6.0 ppm, broad singlet) .
    • IR : Stretching vibrations for sulfonamide groups (S=O at ~1350 cm⁻¹ and ~1150 cm⁻¹) .
    • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z corresponding to the molecular formula (C₁₃H₁₁NO₂S) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
    • PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
    • Ventilation : Work in a fume hood due to potential dust formation .
    • Waste Disposal : Neutralize residual sulfonyl chlorides with ice-cold sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer :
    • Experimental Design : Conduct solubility studies in triplicate using standardized protocols (e.g., shake-flask method at 25°C).
    • Data Analysis : Apply Hansen solubility parameters to correlate solvent polarity with dissolution efficiency. Discrepancies may arise from residual impurities or crystallinity differences .
    • Validation : Cross-check results with XRD to confirm polymorphic consistency .

Q. What strategies improve the stability of this compound under acidic/basic conditions for drug delivery applications?

  • Methodological Answer :
    • pH Optimization : Stability studies in buffers (pH 1–12) reveal degradation kinetics. The compound is prone to hydrolysis at pH >10, requiring formulation with enteric coatings .
    • Derivatization : Introduce electron-withdrawing groups (e.g., nitro) at the 7-position to enhance resistance to nucleophilic attack .

Q. How can computational modeling (DFT, MD) guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :
    • Target Binding : Perform docking studies with enzymes like carbonic anhydrase to predict sulfonamide interactions.
    • DFT Calculations : Calculate HOMO-LUMO gaps to assess reactivity. Derivatives with lower energy gaps (~4 eV) show improved charge transfer in biological systems .
    • Validation : Synthesize top-scoring candidates and test in vitro for IC₅₀ correlation .

Q. What analytical methods are most effective for detecting trace impurities in this compound batches?

  • Methodological Answer :
    • HPLC-MS : Use a reverse-phase C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. Detect impurities at ppm levels via MRM transitions .
    • TGA-DSC : Identify thermal degradation products (e.g., sulfonic acids) above 200°C .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the photostability of this compound?

  • Methodological Answer :
    • Controlled Experiments : Replicate studies under identical light sources (e.g., UV-A at 365 nm) and irradiance (e.g., 1.5 mW/cm²).
    • Mechanistic Insight : Use LC-MS to identify photo-oxidation products (e.g., sulfonic acid derivatives). Discrepancies may stem from oxygen content or solvent quenching effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.